2-(2-hydroxyphenyl)thiazole-4-carboxylic acid
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Overview
Description
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid typically involves the condensation of 2-aminothiophenol with α-haloketones followed by cyclization. One common method is the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with sulfur to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as topoisomerase and cholinesterase, leading to cell cycle arrest and apoptosis.
Receptor Binding: Binds to specific receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)benzothiazole
- 2-(2-hydroxyphenyl)imidazole
- 2-(2-hydroxyphenyl)oxazole
Uniqueness
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a hydroxyphenyl group and a carboxylic acid group on the thiazole ring enhances its potential as a multifunctional bioactive molecule .
Properties
CAS No. |
27501-91-3 |
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Molecular Formula |
C10H7NO3S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-5,12H,(H,13,14) |
InChI Key |
UCVBEULMPJTLLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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